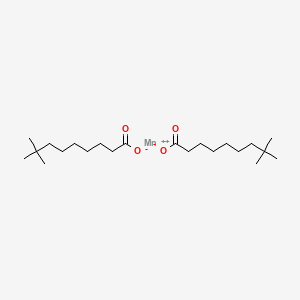

Manganese(2+) neoundecanoate

CAS No.: 93918-15-1

Cat. No.: VC16968836

Molecular Formula: C22H42MnO4

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93918-15-1 |

|---|---|

| Molecular Formula | C22H42MnO4 |

| Molecular Weight | 425.5 g/mol |

| IUPAC Name | 8,8-dimethylnonanoate;manganese(2+) |

| Standard InChI | InChI=1S/2C11H22O2.Mn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |

| Standard InChI Key | YYMFMPUXXGUJSA-UHFFFAOYSA-L |

| Canonical SMILES | CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Mn+2] |

Introduction

Chemical Identity and Structural Characterization

Manganese(2+) neodecanoate (CAS 84962-58-3; EINECS 284-756-9) is an organomanganese compound with the molecular formula C₂₀H₃₈MnO₄ and a molecular weight of 397.5 g/mol . The IUPAC name, 7,7-dimethyloctanoate; manganese(2+), reflects its branched alkyl carboxylate structure. X-ray crystallography and spectroscopic data confirm a bidentate coordination geometry, where the manganese(II) ion is chelated by two neodecanoate anions via their carboxylate groups .

Molecular Architecture

The neodecanoate ligand (C₁₀H₁₉O₂⁻) features a highly branched alkyl chain, specifically a 7,7-dimethyloctanoate structure. This branching enhances solubility in nonpolar solvents and stability in polymer matrices . The Mn(II) center adopts a distorted octahedral geometry, as evidenced by UV/vis and electron paramagnetic resonance (EPR) studies .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₈MnO₄ |

| Molecular Weight | 397.5 g/mol |

| Coordination Geometry | Distorted Octahedral |

| CAS Number | 84962-58-3 |

Synthesis and Industrial Production

Manganese(2+) neodecanoate is synthesized via a metathesis reaction between sodium neodecanoate and manganese sulfate in aqueous or organic media . The process yields either a solid (95% purity) or a liquid formulation (50–80% active content) depending on solvent removal protocols. Industrial grades typically contain 6–12% manganese by weight, optimized for catalytic efficiency .

Reaction Mechanism

The synthesis proceeds as follows:

Sodium sulfate is removed by filtration, and the product is stabilized in mineral spirits for commercial distribution .

Physicochemical Properties

Solubility and Stability

The compound is insoluble in water but miscible with organic solvents such as toluene, styrene, and methyl methacrylate . Its stability under aerobic conditions is attributed to the protective neodecanoate ligands, which prevent oxidation of Mn(II) to Mn(III) .

Table 2: Physical and Hazardous Properties

| Property | Value |

|---|---|

| Solubility in Water | Insoluble |

| Flammability | Flammable (liquid/solid form) |

| Decomposition Products | CO, CO₂ |

| Heavy Metal Limits | ≤20 mg/kg (Pb), ≤3 mg/kg (As) |

Catalytic Applications in Polymerization

Manganese(2+) neodecanoate is a critical initiator in radical polymerization reactions, particularly in epoxy resin curing systems. It activates alkyl hydroperoxides (e.g., cumene hydroperoxide) to generate free radicals, initiating crosslinking in styrene and methacrylate resins .

Reaction Kinetics and Mechanism

In contrast to cobalt-based catalysts, manganese neodecanoate exhibits a prolonged lag phase (30–90 minutes) before rapid autoacceleration of polymerization. This behavior is linked to its redox cycling between Mn(II) and Mn(III) states . Raman spectroscopy studies show that the resting state in resin mixtures remains Mn(II), which oxidizes transiently to Mn(III) upon interaction with hydroperoxides .

Table 3: Comparative Catalytic Performance

| Catalyst | Lag Phase (min) | Autoacceleration Rate |

|---|---|---|

| Mn(neodecanoate)₂ | 30–90 | High |

| Co(II)(2-ethylhexanoate)₂ | <10 | Moderate |

Future Directions and Innovations

Recent advances focus on modifying the neodecanoate ligand to enhance catalytic selectivity. Hybrid systems combining manganese neodecanoate with N,N',N''-trimethyl-1,4,7-triazacyclononane (tmtacn) ligands show promise in tuning polymerization kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume